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A detailed guide for researchers, scientists, and drug development professionals on the

disparate reactivity of Trimesitylborane and Triphenylborane, supported by experimental data.

In the realm of organoboron chemistry, triarylboranes stand out for their utility as Lewis acids

and as key components in frustrated Lewis pairs (FLPs). Among these, trimesitylborane
(B(Mes)₃) and triphenylborane (B(Ph)₃) are archetypal examples, yet their reactivity profiles

differ significantly due to the steric and electronic influences of their respective aryl

substituents. This guide provides a comprehensive experimental comparison of their reactivity,

focusing on Lewis acidity, frustrated Lewis pair chemistry, and the reduction of carbonyl

compounds.

Core Structural and Electronic Differences
The primary distinction between trimesitylborane and triphenylborane lies in the steric bulk of

the aryl groups attached to the central boron atom. Trimesitylborane possesses three mesityl

(2,4,6-trimethylphenyl) groups, which are significantly more sterically encumbering than the

phenyl groups of triphenylborane. This steric hindrance around the boron center in B(Mes)₃

profoundly impacts its ability to interact with other molecules, a key determinant of its reactivity.

Triphenylborane has a trigonal planar structure, with the phenyl groups twisted at an angle of

approximately 30° from the BC₃ plane.[1] While also trigonal planar, the bulky methyl groups on

the mesityl ligands of trimesitylborane create a more crowded environment around the boron

atom.
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Lewis Acidity: A Quantitative Comparison
Lewis acidity, the ability of a compound to accept an electron pair, is a fundamental property of

boranes. This property can be quantified both experimentally, using methods like the Gutmann-

Beckett method, and computationally, through metrics such as the Fluoride Ion Affinity (FIA).

The Gutmann-Beckett method provides an "Acceptor Number" (AN), a dimensionless value

that is a measure of Lewis acidity. For triphenylborane, the Acceptor Number has been

determined to be 65.6 in deuterated benzene (C₆D₆). While a direct experimental AN value for

trimesitylborane under the same conditions is not readily available in the literature, qualitative

evidence suggests it is a weaker Lewis acid. In a study on [2+3] cycloaddition reactions,

trimesitylborane was found to be inactive as a catalyst, whereas triphenylborane was

effective. This difference in catalytic activity was attributed to the lower Lewis acidity and

greater steric hindrance of trimesitylborane.

Computationally, the Fluoride Ion Affinity (FIA) provides a theoretical measure of Lewis acidity.

The FIA for triphenylborane has been calculated to be 354.35 kJ/mol. Although a directly

comparable FIA value for trimesitylborane is not available in the reviewed literature, the

observed lower reactivity of B(Mes)₃ in Lewis acid-catalyzed reactions strongly suggests it

possesses a lower FIA.

Compound
Lewis Acidity
Metric

Value Reference

Triphenylborane

(B(Ph)₃)

Acceptor Number

(AN) in C₆D₆
65.6 [2]

Fluoride Ion Affinity

(FIA)
354.35 kJ/mol [2]

Trimesitylborane

(B(Mes)₃)

Qualitative

Assessment

Weaker Lewis Acid

than B(Ph)₃

Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and bases that are

unable to form a classical adduct. This "frustration" leads to unique reactivity, most notably the
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activation of small molecules like dihydrogen (H₂). The steric bulk of the Lewis acid is a critical

factor in the formation and reactivity of FLPs.

Triphenylborane, when paired with a sufficiently bulky Lewis base like the phosphazene

P(N=C(Ph)₂)₃, forms an effective FLP that can heterolytically cleave H₂.[3] This activation is

reversible, which is a key characteristic for catalytic applications such as hydrogenation.[3]

Due to its significant steric bulk, trimesitylborane is an excellent candidate for forming FLPs.

While direct experimental comparisons of H₂ activation with B(Ph)₃ under identical conditions

are scarce, a study on H₂ activation by borane radical anions showed that both

trimesitylborane and a highly electron-deficient borane could activate H₂ in the absence of a

Lewis base, albeit through a different, radical-based mechanism.[4] This highlights the inherent

reactivity of the boron center in B(Mes)₃, which, when combined with a suitable Lewis base, is

expected to form a highly reactive FLP. The greater steric hindrance of B(Mes)₃ suggests that it

could form FLPs with a wider range of Lewis bases compared to B(Ph)₃.

Catalytic Reduction of Carbonyls
Triarylboranes can act as catalysts for the reduction of carbonyl compounds, typically in the

presence of a stoichiometric reductant like a silane. The Lewis acidic boron center activates the

carbonyl group, facilitating hydride transfer from the silane.

Triphenylborane has been shown to catalyze the chemoselective reduction of tertiary amides to

amines with high efficiency.[5] It has also been employed as a catalyst for the hydrosilylation of

various carbonyl compounds.

Direct comparative studies on the catalytic activity of trimesitylborane and triphenylborane in

carbonyl reduction are not extensively documented. However, given the lower Lewis acidity of

trimesitylborane, it is anticipated to be a less efficient catalyst for carbonyl activation

compared to triphenylborane under similar reaction conditions. The steric bulk of B(Mes)₃ might

also influence the substrate scope, potentially favoring less hindered carbonyl compounds.

Experimental Protocols
Synthesis of Triphenylborane
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Triphenylborane is commonly synthesized via the reaction of a boron trihalide etherate with a

phenyl Grignard reagent.[1]

Materials:

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Phenylmagnesium bromide (PhMgBr) in an appropriate solvent (e.g., diethyl ether or THF)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and

nitrogen inlet, a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is

placed.

The flask is cooled in an ice bath.

A solution of phenylmagnesium bromide is added dropwise from the dropping funnel with

vigorous stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for several hours.

The reaction is quenched by the careful addition of a saturated aqueous solution of

ammonium chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure.

The crude product can be purified by recrystallization or sublimation to yield pure

triphenylborane.[6][7]

Synthesis of Trimesitylborane
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The synthesis of trimesitylborane follows a similar principle, using the Grignard reagent

derived from mesityl bromide.

Materials:

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Mesitylmagnesium bromide (MesMgBr) in THF

Anhydrous tetrahydrofuran (THF)

Procedure:

A solution of mesitylmagnesium bromide in anhydrous THF is prepared in a flame-dried,

three-necked flask under a nitrogen atmosphere.

The Grignard solution is cooled in an ice bath.

Boron trifluoride diethyl etherate is added dropwise with stirring.

After the addition, the mixture is allowed to warm to room temperature and then refluxed for

several hours.

The reaction is cooled and then quenched with a saturated aqueous solution of ammonium

chloride.

The product is extracted with diethyl ether, and the combined organic layers are washed with

brine and dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure, and the resulting solid is purified by

recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford

trimesitylborane.

Visualizing the Reactivity Concepts
Frustrated Lewis Pair Hydrogen Activation
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Reactants

Activated Complex

B(Ar)₃

[R₃PH]⁺[H-B(Ar)₃]⁻

Lewis Acid

PR₃ Lewis Base

H-H

Substrate

Frustrated Lewis Pair activation of H₂.

Click to download full resolution via product page

Caption: Frustrated Lewis Pair activation of H₂.

Borane-Catalyzed Carbonyl Reduction
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R₂C=O

R₂C=O---B(Ar)₃

Activation

B(Ar)₃

[R'₃Si]⁺[H-B(Ar)₃]⁻

R'₃SiH

Hydride Abstraction

R₂CH-OSiR'₃

Hydride Transfer

B(Ar)₃

Catalyst Regeneration

Catalytic cycle of borane-catalyzed silane reduction of a carbonyl.

Click to download full resolution via product page

Caption: Catalytic cycle of borane-catalyzed silane reduction of a carbonyl.

Conclusion
The reactivity of trimesitylborane and triphenylborane is a tale of two boranes dictated by

steric hindrance. Triphenylborane, with its relatively accessible boron center, exhibits moderate

Lewis acidity and participates in a range of catalytic reactions and forms effective frustrated

Lewis pairs with bulky bases. In contrast, the formidable steric shielding in trimesitylborane
significantly diminishes its Lewis acidity and general reactivity. However, this very steric bulk

makes it a prime candidate for FLP chemistry, potentially with a broader scope of Lewis bases

than triphenylborane. For researchers and professionals in drug development, understanding

these nuances is crucial for selecting the appropriate triarylborane for a specific synthetic

transformation, whether it be for Lewis acid catalysis or for harnessing the unique reactivity of

frustrated Lewis pairs. Further quantitative studies directly comparing these two fundamental

organoboron compounds would be highly valuable to the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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